molecular formula C6H6N2O3 B178231 (4-Nitropyridin-2-yl)methanol CAS No. 98197-88-7

(4-Nitropyridin-2-yl)methanol

Cat. No.: B178231
CAS No.: 98197-88-7
M. Wt: 154.12 g/mol
InChI Key: HFSUHEWRFBAVHH-UHFFFAOYSA-N
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Description

(4-Nitropyridin-2-yl)methanol is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, characterized by a nitro group at the 4-position and a hydroxymethyl group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Future Directions

The synthesis of substituted pyridines with diverse functional groups is an important area of research . There is a need for a robust method allowing the selective introduction of multiple functional groups . The development of such a method could provide a privileged pyridine scaffold containing biologically relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitropyridin-2-yl)methanol typically involves the nitration of pyridine derivatives followed by reduction and functional group transformation. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate is then reduced and further reacted to introduce the hydroxymethyl group .

Industrial Production Methods: In industrial settings, continuous flow methodologies are often employed to enhance safety and efficiency. For instance, the nitration step can be carried out in a continuous flow reactor to minimize the accumulation of highly energetic intermediates, thereby reducing the risk of explosions .

Chemical Reactions Analysis

Types of Reactions: (4-Nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a hydroxymethyl group, which confer a combination of reactivity and biological activity not found in simpler pyridine derivatives. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research .

Properties

IUPAC Name

(4-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSUHEWRFBAVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563699
Record name (4-Nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98197-88-7
Record name (4-Nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of acetic acid 4-nitro-pyridin-2-ylmethyl ester (16)(0.49 g, 2.5 mmol) in methanol (5 mL), was added a solution of sodium hydroxide (2N, 1.6 mL) and the reaction was stirred for 30 minutes and then concentrated in vacuo. The residue was diluted with water (10 mL) and extracted with ethyl acetate (2×10 mL). The combined extracts were washed with brine (10 mL) and concentrated in vacuo to afford a crude oil which solidified upon standing. Single peak in LC-MS analysis, (0.13 g 33%); m/z (LC-MS, ESP), RT=2.67 mins, (M+H) 155.
Quantity
0.49 g
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reactant
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1.6 mL
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5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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